molecular formula C21H24FN3O3 B11149157 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11149157
M. Wt: 385.4 g/mol
InChI Key: LMRDVGLPZNCJNU-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure combined with an indole moiety, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA or KMnO₄, potentially leading to the formation of oxidized derivatives with altered biological activity.

    Reduction: Reduction reactions using agents like LiAlH₄ or NaBH₄ can modify the carbonyl groups, resulting in alcohol derivatives.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO₄, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂/Pd-C

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with spirocyclic and indole structures. Its unique framework makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the indole moiety, known for its pharmacological activity, combined with the spirocyclic structure, may result in compounds with unique biological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the spirocyclic structure could enhance the compound’s stability and bioavailability. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide apart is its combination of a spirocyclic structure with an indole moiety. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C21H24FN3O3/c22-16-4-3-15-5-10-24(17(15)13-16)12-9-23-18(26)6-11-25-19(27)14-21(20(25)28)7-1-2-8-21/h3-5,10,13H,1-2,6-9,11-12,14H2,(H,23,26)

InChI Key

LMRDVGLPZNCJNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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